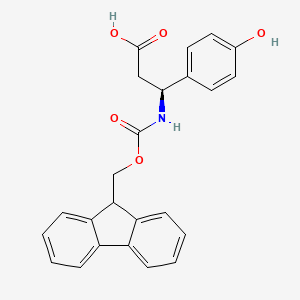

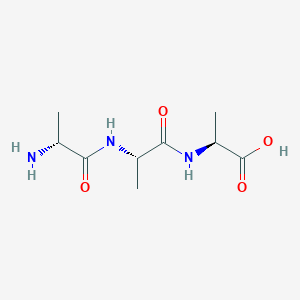

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Vue d'ensemble

Description

“Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” is a complex organic compound. It contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amine group . The “(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” part of the molecule indicates that it contains an amino acid with a hydroxyphenyl side chain .

Chemical Reactions Analysis

The Fmoc protecting group can be removed under mildly basic conditions, such as treatment with piperidine, to reveal the free amine group . This is a common step in peptide synthesis, allowing the amino acid to react with the next amino acid in the sequence. The specific chemical reactions involving “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its role in the synthesis of a particular peptide.

Applications De Recherche Scientifique

Peptide Synthesis and Modification

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a crucial building block in the synthesis of peptide amides and various peptidomimetics. Its utility is demonstrated in the solid phase synthesis of peptide amides utilizing a modified benzhydrylamine as a handle reagent. This method facilitates the preparation of C-terminal amide peptides, highlighting the versatility of Fmoc-based solid phase peptide synthesis (SPPS) for creating complex peptide structures. This approach is particularly recommended for its efficiency in cleaving peptides from the resin, using thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (Funakoshi et al., 1988).

Self-assembly and Material Fabrication

Fmoc-modified amino acids and short peptides exhibit significant self-assembly properties, laying the foundation for the fabrication of functional materials. These molecules, endowed with the Fmoc group's hydrophobicity and aromaticity, foster the assembly of bio-inspired building blocks. Their application spans across various fields including cell cultivation, bio-templating, and drug delivery systems. This comprehensive understanding of Fmoc-modified biomolecules underscores their potential in creating innovative materials with therapeutic, catalytic, and antibacterial properties (Tao et al., 2016).

Hydrogel Formation and Biomedical Applications

The capacity of Fmoc-protected phenylalanine derivatives for hydrogel formation through self-assembly is of paramount interest for biomedical research. Fluorinated derivatives of Fmoc-phenylalanine, such as pentafluorophenylalanine, exhibit this property, forming hydrogels that are applicable in drug delivery and tissue engineering. Modifications at the C-terminal significantly impact the self-assembly and hydrogelation behavior, with variations in solvent pH affecting the charge state of terminal groups and, consequently, the rigidity of the hydrogels formed. This reveals the intricate relationship between monomer structure, self-assembly, and the resultant material properties, providing insight into the design of amino acid-based low molecular weight hydrogelators (Ryan et al., 2011).

Antibacterial Hydrogels

Innovative antibacterial hydrogelators, synthesized from Fmoc amino acid/peptides functionalized cationic amphiphiles, showcase the antimicrobial potential of Fmoc-based materials. These hydrogelators leverage the cell membrane penetration properties of pyridinium-based amphiphiles, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The design and structural modification of these molecules allow for the architectural dependence on their gelation ability, offering a new class of antibacterial agents for medical and environmental applications (Debnath et al., 2010).

Safety And Hazards

The safety and hazards associated with “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions. Unfortunately, specific safety data for this compound is not available in the sources I have access to .

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJELJMCALKYCRN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601136062 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid | |

CAS RN |

501015-33-4 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)